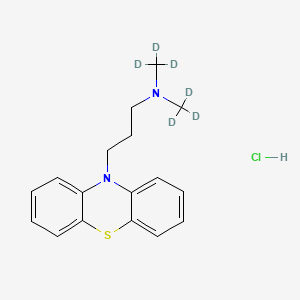

Promazine-d6 Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVSXRLRGOICGA-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of Promazine D6 Hydrochloride

Methodologies for Deuterium (B1214612) Incorporation

The synthesis of Promazine-d6 Hydrochloride is centered on the strategic incorporation of six deuterium atoms into the promazine (B1679182) structure. This process requires specialized methods to ensure the precise location and high isotopic purity of the final product.

Site-Specific Deuteration Strategies and Techniques

The defining feature of Promazine-d6 is the placement of deuterium atoms specifically on the N,N-dimethyl groups of the propylamino side chain. smolecule.com This is achieved not through post-synthesis hydrogen-deuterium exchange, which risks incomplete labeling, but through direct synthesis using deuterated reagents. smolecule.com This approach is a cornerstone of modern isotopic labeling, as it provides high control over the location of the isotopic label. brightspec.com

The primary strategy involves the use of a deuterated alkylating agent. The synthesis is designed to replace the two methyl groups (–CH₃) of the dimethylamino function with two trideuteromethyl groups (–CD₃). smolecule.com This site-specific method ensures that the deuterium labels are located at a metabolically stable position, which is critical for its application as an internal standard in metabolic studies. nih.gov Catalytic methods, such as those employing copper catalysts for transfer hydrodeuteration, represent an emerging frontier for installing deuterium in a highly selective manner, though direct synthesis with labeled precursors remains a validated and common route for compounds like Promazine-d6. brightspec.commarquette.edu

Table 1: Comparison of Deuterium Incorporation Methods

| Method | Description | Key Advantage | Common Application |

|---|---|---|---|

| Direct Synthesis | Utilizes starting materials or reagents that are already deuterated at the desired positions. smolecule.com | High isotopic purity and site-specificity. | Synthesis of Promazine-d6 using a deuterated alkylating agent. smolecule.com |

| Catalytic H/D Exchange | Employs a catalyst (e.g., nanostructured iron) and a deuterium source (e.g., D₂O) to exchange hydrogen for deuterium on a substrate. nih.gov | Can be applied late-stage to complex molecules. nih.gov | Selective deuteration of (hetero)arenes. nih.gov |

| Electrochemical Deuteration | Uses electrochemical conditions to achieve deuteration, often without the need for external catalysts or reductants. | High deuterium incorporation under neutral conditions. | Deuteration of α,β‐unsaturated carbonyl compounds. researchgate.net |

Chemical Reaction Pathways for this compound Synthesis

The synthesis of this compound is a multi-step process that adapts classical phenothiazine (B1677639) chemistry. The IUPAC name, N,N-Bis(methyl-d3)-3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride, confirms the structure. veeprho.com

The general pathway is as follows:

Preparation of the Deuterated Side Chain : The synthesis begins with the preparation of the deuterated alkylating agent, 1-chloro-3-(dimethylamino-d6)propane. This is achieved by starting with a precursor where the two methyl groups are fully deuterated.

Alkylation of Phenothiazine : The core of the synthesis is the nucleophilic substitution reaction between the phenothiazine nucleus and the deuterated side chain. The nitrogen atom of the phenothiazine ring attacks the terminal carbon of the 1-chloro-3-(dimethylamino-d6)propane. This reaction is typically carried out in a suitable solvent under basic conditions. smolecule.com A general, non-deuterated synthesis of promazine involves reacting phenothiazine with N,N-dimethylamino-2-chloropropane, highlighting the fundamental reaction type. google.com

Formation of the Hydrochloride Salt : The resulting free base, Promazine-d6, is then converted to its hydrochloride salt. This is typically achieved by treating a solution of the base with dry hydrogen chloride (HCl) gas or an HCl solution in a suitable solvent like methanol-acetone. google.com This step improves the compound's stability and handling properties.

Assessment of Isotopic Purity and Enrichment in Deuterated Analogs

Ensuring the quality of this compound requires rigorous assessment of its isotopic purity and enrichment. Isotopic purity refers to the percentage of the molecule that contains the desired number of deuterium atoms (in this case, six). nih.gov

High-resolution mass spectrometry (HR-MS) is a primary tool for this assessment. nih.govresearchgate.net The technique can distinguish between the different isotopologs (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios. nih.gov By analyzing the relative abundance of the ion corresponding to Promazine-d6 (d6) compared to ions of partially deuterated (d1-d5) and non-deuterated (d0) species, a quantitative measure of isotopic purity can be obtained. rsc.org For instance, a high-quality batch of Promethazine-d6 Hydrochloride was reported to have an isotopic purity of 99.5%. researchgate.net

The percentage of isotopic enrichment is calculated by comparing the experimental isotopic distribution with the theoretical distribution. nih.gov This confirms that the deuteration was successful and meets the standards required for its use in quantitative analysis. rsc.org

Table 2: Illustrative Isotopic Purity Assessment of a Promazine-d6 Sample via HR-MS

| Isotopolog | Description | Theoretical m/z [M+H]⁺ | Observed Relative Abundance (%) |

|---|---|---|---|

| d0 | Non-deuterated Promazine | 285.14 | 0.1 |

| d1-d5 | Partially deuterated species | 286.15 - 290.17 | 0.4 |

| d6 | Desired Product: Promazine-d6 | 291.18 | 99.5 |

Note: This table is illustrative, based on methodologies described in the literature. rsc.orgresearchgate.net

Spectroscopic and Chromatographic Characterization Techniques

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential to confirm the identity, structure, and purity of synthesized this compound.

Mass Spectrometry (MS) for Isotopic Confirmation and Structural Elucidation

Mass spectrometry is indispensable for confirming the successful synthesis of Promazine-d6. In full-scan MS analysis, the molecular ion peak for Promazine-d6 is observed at a mass-to-charge ratio (m/z) that is six units higher than that of its non-deuterated analog. mdpi.compreprints.org

Promazine [M+H]⁺ : m/z 285.2

Promazine-d6 [M+H]⁺ : m/z 291.3

This mass shift provides direct evidence of the incorporation of six deuterium atoms. mdpi.compreprints.org

Tandem mass spectrometry (MS/MS) is used for further structural confirmation. In this technique, the molecular ion is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern of Promazine-d6 will differ from that of Promazine in a predictable way, depending on which fragments retain the deuterated dimethylamino group. This analysis confirms that the deuterium labels are located on the side chain as intended. nih.gov This is often performed in Multiple Reaction Monitoring (MRM) mode, especially when the compound is used as an internal standard, allowing for highly sensitive and selective quantification. researchgate.netmdpi.com

Table 3: Key Mass Spectrometry Parameters for Promazine and Promazine-d6

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ion (m/z) | Description |

|---|---|---|---|

| Promazine | 285.2 | 86.1 | Corresponds to the non-deuterated dimethylaminopropyl side chain fragment. |

Note: Data derived from LC-MS/MS analysis of related phenothiazines. mdpi.compreprints.org

Nuclear Magnetic Resonance (NMR) for Deuterium Localization

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the location of the deuterium atoms. rsc.org The characterization involves comparing the spectra of the deuterated and non-deuterated compounds.

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of the N,N-dimethyl groups (typically a singlet around 2.2-2.5 ppm) will be absent or significantly diminished. The disappearance of this specific signal is strong evidence that deuteration occurred at the intended site.

²H NMR (Deuterium NMR) : A ²H NMR experiment provides direct observation of the deuterium nuclei. sigmaaldrich.com For Promazine-d6, the ²H NMR spectrum would show a signal at the chemical shift corresponding to the N,N-dimethyl groups, confirming the presence and location of the deuterium atoms. nih.gov This technique is particularly powerful for analyzing highly enriched compounds and verifying the site of labeling. sigmaaldrich.com

Together, these NMR techniques provide unambiguous confirmation of the molecular structure and the precise localization of the isotopic labels.

Table 4: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Key Observation |

|---|---|---|---|---|

| ¹H | ~2.4 | Singlet | -N(CH₃)₂ | Signal absent or greatly reduced compared to non-deuterated Promazine. |

| ²H | ~2.4 | Singlet | -N(CD₃)₂ | Signal present, confirming deuterium location. sigmaaldrich.com |

Applications of Promazine D6 Hydrochloride in Analytical Chemistry

Role as an Internal Standard in Quantitative Analysis

In quantitative analysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, achieving high accuracy and precision is paramount. clearsynth.comthermofisher.com Promazine-d6 Hydrochloride plays a vital role as an internal standard, a substance with a known concentration added to a sample to facilitate the quantification of a specific analyte. clearsynth.comscioninstruments.com This is especially crucial when analyzing low concentrations of drugs like Promazine (B1679182) in complex biological samples. thermofisher.comijsr.net

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to a sample. researchgate.netnih.gov This "spiked" sample is then processed and analyzed by a mass spectrometer. researchgate.net The fundamental principle of IDMS is that the isotopically labeled standard behaves almost identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and ionization. researchgate.netwuxiapptec.com

By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be accurately determined. researchgate.netacs.org This ratio remains constant even if there are variations in sample volume or losses during sample preparation, as both the analyte and the internal standard are affected proportionally. nih.gov This makes IDMS a highly accurate and reliable quantification method. researchgate.net

Advantages of Deuterated Internal Standards for Enhanced Accuracy and Precision

The use of deuterated internal standards, such as this compound, offers significant advantages in analytical chemistry, leading to enhanced accuracy and precision. clearsynth.comcore.ac.uk

Chemical and Physical Similarity: Deuterated standards are chemically and physically almost identical to their non-labeled counterparts. wuxiapptec.com This ensures they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer, which is crucial for accurate quantification. clearsynth.comwuxiapptec.com

Compensation for Variability: They effectively compensate for variations that can occur during sample preparation, such as incomplete extraction or sample loss. scioninstruments.comwuxiapptec.com Any loss of the analyte will be mirrored by a proportional loss of the deuterated standard, keeping the ratio constant. nih.gov

Improved Precision: By providing a stable reference point, deuterated internal standards minimize the impact of instrumental fluctuations and inconsistencies, thereby improving the precision and repeatability of the measurements. clearsynth.comscioninstruments.com

Mitigation of Matrix Effects in Complex Biological Samples

Biological samples such as plasma, serum, and tissue are inherently complex matrices containing numerous endogenous compounds. researchgate.netpreprints.orgtexilajournal.com These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. wuxiapptec.comchromatographyonline.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. chromatographyonline.com

Deuterated internal standards are highly effective in mitigating these matrix effects. clearsynth.comtexilajournal.com Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement from the matrix components. wuxiapptec.comtexilajournal.com By calculating the ratio of the analyte signal to the internal standard signal, the influence of the matrix effect is effectively canceled out, leading to more accurate and reliable quantitative results. clearsynth.comwuxiapptec.com

Method Development and Validation for Analytical Quantification

The development and validation of robust analytical methods are essential for the accurate quantification of drugs in biological matrices. mdpi.comresearchgate.netpreprints.orgtexilajournal.com this compound is instrumental in the development of such methods, particularly those employing high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). veeprho.commdpi.comresearchgate.netpreprints.orgtexilajournal.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. ijsr.netcdc.gov In a typical LC-MS/MS method for the analysis of Promazine, this compound is added as an internal standard to all calibration standards, quality control samples, and unknown samples. mdpi.comresearchgate.netpreprints.orgthermofisher.com

The samples undergo a preparation procedure, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances. thermofisher.comoup.comcabidigitallibrary.org The extracted samples are then injected into the LC system, where the analyte and the internal standard are separated from other components on a chromatographic column. thermofisher.comoup.com Following separation, the eluent is introduced into the tandem mass spectrometer. thermofisher.com The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Promazine and this compound are monitored. researchgate.netresearchgate.net This highly selective detection method, combined with the use of the deuterated internal standard, allows for precise and accurate quantification of Promazine, even at very low concentrations. thermofisher.comnih.gov

A study on the determination of promethazine (B1679618) and its metabolites in swine tissues utilized promethazine-d6 as an internal standard for the quantification of promethazine and nor1-promethazine via LC-MS/MS. mdpi.comresearchgate.netpreprints.org The method demonstrated good linearity and recovery, with limits of detection as low as 0.05 µg/kg in certain tissues. mdpi.comresearchgate.netpreprints.orgnih.gov

Table 1: Example LC-MS/MS Parameters for Promazine Analysis

| Parameter | Condition |

| LC Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Promazine Transition | e.g., m/z 285.2 → m/z 86.2 |

| Promazine-d6 Transition | e.g., m/z 291.2 → m/z 92.2 |

Note: The specific m/z transitions may vary depending on the instrument and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS/MS is more commonly used for the analysis of non-volatile drugs like Promazine, GC-MS can also be employed, often requiring a derivatization step to increase the volatility and thermal stability of the analyte. ijsr.netusask.ca In GC-MS methods, this compound serves the same crucial role as an internal standard. scioninstruments.comusask.ca

The use of a deuterated internal standard in GC-MS is particularly beneficial as it co-elutes with the analyte, experiencing similar chromatographic behavior and fragmentation patterns in the mass spectrometer. scioninstruments.comusask.ca This allows for reliable quantification by comparing the peak areas of the characteristic ions of Promazine and Promazine-d6. usask.ca Research has shown the successful use of deuterated analogs of phenothiazines as internal standards in GC-MS assays for accurate measurement at low concentrations. usask.ca The development of these methods often involves optimizing extraction procedures and GC-MS parameters to achieve the desired sensitivity and selectivity. nih.govresearchgate.net

Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, and Precision

The reliability of analytical methods utilizing this compound is established through rigorous validation, ensuring the data generated is accurate and reproducible. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. aquigenbio.com

In studies determining Promazine and its metabolites in various tissues, methods using this compound as an internal standard have demonstrated excellent linearity. For instance, in the analysis of swine tissues, linearity for Promazine and Promethazine Sulfoxide (B87167) (PMZSO) was established within a range of 0.1 µg/kg to 50 µg/kg. preprints.orgresearchgate.netresearchgate.netnih.gov For Monodesmethyl-promethazine (Nor1PMZ), the linear range was 0.5 µg/kg to 50 µg/kg, with all correlation coefficients (r) exceeding 0.99. preprints.orgresearchgate.netresearchgate.netnih.gov Another study reported a linear relationship for promazine hydrochloride between 1 µg/mL and 50 µg/mL with a correlation coefficient (r²) of 0.9983. francis-press.com

The sensitivity of these methods is defined by the LOD and LOQ. For Promazine and PMZSO in swine muscle, liver, and kidney, the LOD and LOQ were 0.05 µg/kg and 0.1 µg/kg, respectively. preprints.orgresearchgate.netresearchgate.netnih.govdntb.gov.uamdpi.comnih.gov In the same tissues, Nor1PMZ had an LOD of 0.1 µg/kg and an LOQ of 0.5 µg/kg. preprints.orgresearchgate.netresearchgate.netnih.govdntb.gov.uamdpi.comnih.gov For fat samples, the LOD and LOQ for all three analytes were 0.05 µg/kg and 0.1 µg/kg, respectively. preprints.orgresearchgate.netresearchgate.netnih.govdntb.gov.uamdpi.comnih.gov

Accuracy, often expressed as recovery, and precision, measured by relative standard deviation (RSD), are crucial for method validation. In the analysis of swine tissues, the average recoveries for the target analytes ranged from 77% to 111%. researchgate.netnih.govnih.gov The precision was found to be between 1.8% and 11%. researchgate.netnih.govnih.gov One study on swine tissues reported recoveries between 81.73% and 107.17%, with precision ranging from 1.78% to 10.47%. preprints.orgresearchgate.net Another study analyzing promazine hydrochloride in pork showed recoveries of 79.31% to 84.38% with intra-day and inter-day precision being less than 3%. francis-press.com

Validation Parameters for Promazine Analysis using this compound

Detection and Quantification in Preclinical and Non-Human Biological Matrices

This compound is instrumental in the detection and quantification of promazine and its metabolites in a variety of non-human biological samples, which is essential for veterinary drug residue monitoring and pharmacokinetic studies. veeprho.comnih.gov

Analysis in Animal Tissues (e.g., Swine Muscle, Liver, Kidney, Fat)

A significant application of this compound is in the food safety sector, specifically for monitoring veterinary drug residues in animal-derived foods. researchgate.netnih.govnih.gov A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of promethazine (PMZ) and its metabolites, promethazine sulfoxide (PMZSO) and monodesmethyl-promethazine (Nor1PMZ), in swine muscle, fat, kidney, and liver. preprints.orgresearchgate.netresearchgate.netnih.govnih.gov In these methods, this compound is used as the internal standard to quantify PMZ and Nor1PMZ, ensuring the accuracy of the results by correcting for matrix effects. preprints.orgresearchgate.netresearchgate.netnih.govmdpi.comnih.gov

Quantification in Animal Biofluids (e.g., Rat Plasma)

In preclinical research, this compound is used for the quantification of promazine and its metabolites in animal biofluids. For example, it can be employed in pharmacokinetic studies in rats to accurately measure the concentration of the drug and its metabolites in plasma over time. nih.govnih.gov A study on the herb-drug interaction between schisandrin (B1198587) and promethazine in rat plasma utilized an HPLC-MS/MS method where the linear range for promethazine and its metabolite was 0.5–200 ng/mL. nih.gov The lower limit of quantification (LLOQ) was 0.5 ng/mL. nih.gov The intra- and interday precision was below 13.31%, and the accuracy was between -8.52% and 11.40%. nih.gov

Quantification of Promethazine in Rat Plasma

| Parameter | Value | Source |

|---|---|---|

| Linear Range | 0.5 - 200 ng/mL | nih.gov |

| LLOQ | 0.5 ng/mL | nih.gov |

| Precision (RSD) | < 13.31% | nih.gov |

| Accuracy (Bias) | -8.52% to 11.40% | nih.gov |

Sample Preparation Techniques for Trace Analysis (e.g., Extraction, Purification)

Effective sample preparation is critical for the accurate analysis of trace levels of drugs in complex biological matrices. The primary goal is to extract the analytes of interest and remove interfering substances. ijsr.net

For the analysis of promazine and its metabolites in swine tissues, a common extraction method involves using 0.1% formic acid in acetonitrile. preprints.orgresearchgate.netnih.govnih.gov This is followed by a purification step using acetonitrile-saturated n-hexane to remove lipids and other interferences. preprints.orgresearchgate.netnih.govmdpi.comnih.gov The extract is then concentrated by rotary evaporation and reconstituted in a suitable solvent before analysis by LC-MS/MS. preprints.orgresearchgate.netnih.govnih.gov For fat samples, a more rigorous cleanup is often necessary, which may involve dissolving the fat slurry in n-hexane before extraction and performing additional purification steps to remove the high lipid content. mdpi.com

Other sample preparation techniques that can be employed for the analysis of drugs in biological matrices include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and various microextraction techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME). ijsr.netmdpi.commdpi.com These techniques aim to provide a thorough sample clean-up, which is essential for sensitive and reliable quantification, especially when dealing with complex matrices like animal tissues and biofluids. ijsr.netmdpi.com

Promazine D6 Hydrochloride in Preclinical Pharmacokinetic and Metabolic Research

Investigation of Drug Disposition in Animal Models

The study of drug disposition—encompassing absorption, distribution, metabolism, and excretion (ADME)—is a cornerstone of preclinical research. nih.gov Animal models are essential for these investigations, and the use of isotopically labeled compounds like promazine-d6 provides a robust method for tracing the parent drug and its metabolites throughout the body.

Deuterium-labeled compounds such as promazine-d6 are invaluable as tracers in pharmacokinetic research. medchemexpress.com They are frequently employed as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the precise measurement of the non-labeled drug in complex biological matrices like plasma and tissue homogenates. mdpi.compreprints.org This technique is foundational for accurately determining the rate and extent of drug absorption and its subsequent distribution to various tissues.

Studies in animal models, such as rats, have shown that promazine (B1679182) is unevenly distributed in the body. Following administration, it is found in low concentrations in the blood plasma but achieves significantly higher concentrations in the brain. nih.gov This efficient uptake into the brain is a key characteristic of its distribution profile. Research comparing promazine to the structurally similar drug imipramine (B1671792) found that promazine's brain-to-plasma area under the curve (AUC) ratio was substantially higher, indicating more extensive brain distribution. nih.gov

The elimination of promazine from the body occurs through multiple pathways, primarily involving metabolism followed by excretion. The primary metabolites, including the sulfoxides of promazine and N-desmethylpromazine, are predominantly found in the urine, indicating that renal excretion is a major elimination route. nih.gov Studies analyzing drug disposition have successfully detected and quantified promazine and its metabolites in both urine and feces, confirming that both renal and fecal pathways contribute to the drug's clearance from the body. acs.org The fraction of the drug excreted unchanged in the urine (fe) is an important parameter, and comparisons across preclinical animal models (rat, dog, monkey) and humans are used to predict the extent of metabolism. iu.edu

Pharmacokinetic parameters quantify the disposition of a drug in the body. Studies in healthy human volunteers have determined the absolute oral bioavailability of promazine to be between 7.8% and 24.9%. nih.gov Oral bioavailability is a measure of the fraction of an orally administered dose that reaches systemic circulation unchanged.

The volume of distribution (Vd) is a theoretical volume that reflects the extent to which a drug distributes in body tissues rather than plasma. A high Vd suggests extensive tissue distribution. Promazine has been shown to distribute widely throughout the body, with studies in rats demonstrating a brain/plasma AUC ratio of 28.72 after a single dose, which points to a large volume of distribution and significant penetration into tissues like the brain. nih.gov

Table 1: Select Pharmacokinetic Parameters for Promazine

| Parameter | Value | Species | Notes | Source(s) |

|---|---|---|---|---|

| Absolute Oral Bioavailability | 7.8% - 24.9% | Human | Demonstrates significant first-pass metabolism. | nih.gov |

| Brain/Plasma AUC Ratio | 28.72 | Rat | Indicates extensive distribution into the brain tissue compared to plasma. | nih.gov |

In Vitro Metabolic Pathway Characterization

In vitro metabolic studies are crucial for identifying the specific enzymes and pathways involved in a drug's biotransformation. These studies typically use subcellular fractions from metabolically active organs, such as the liver. dntb.gov.ua

The biotransformation of promazine is extensively studied using in vitro models like liver microsomes and S9 fractions. nih.govdntb.gov.ua Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. dntb.gov.ua The S9 fraction is a post-mitochondrial supernatant that contains both microsomal and cytosolic enzymes, offering a broader view of metabolic potential. xenotech.comsigmaaldrich.com

Research using human liver microsomes has identified several specific CYP isoforms responsible for promazine metabolism. nih.gov Studies have shown that CYP1A2 and CYP3A4 are the main enzymes responsible for 5-sulphoxidation, while CYP1A2 and CYP2C19 are the primary catalysts for N-demethylation. nih.gov Other isoforms like CYP2C9 and CYP3A4 play a lesser role. nih.gov The involvement of these enzymes is confirmed through experiments using specific chemical inhibitors and cDNA-expressed human CYPs. nih.gov

In vitro metabolism studies have successfully identified several major metabolites of promazine. The two most prominent metabolites formed are promazine 5-sulfoxide and N-desmethylpromazine. nih.govnih.govnih.gov These metabolites are consistently observed in incubations with liver microsomes.

In addition to sulfoxidation and N-demethylation, N-oxidation is another significant metabolic pathway. nih.gov Studies using liver homogenates from rabbits have identified N-oxidation products, including unstable hydroxylamines (N-hydroxynor1promazine). nih.gov Further metabolism can also lead to the formation of other products like N-desmethyl-promethazine sulfoxide (B87167). researchgate.netup.pt

Table 2: Major In Vitro Identified Metabolites of Promazine

| Metabolite | Metabolic Pathway | In Vitro System | Source(s) |

|---|---|---|---|

| Promazine 5-sulfoxide | Sulfoxidation | Human Liver Microsomes | nih.govnih.gov |

| N-desmethylpromazine | N-demethylation | Human Liver Microsomes | nih.govnih.govnih.govdrugbank.com |

| N-hydroxynor1promazine | N-oxidation | Rabbit Liver Homogenates | nih.gov |

Role of Specific Cytochrome P450 Enzymes and Flavin-Containing Monooxygenases in Metabolism

The biotransformation of promazine, a phenothiazine (B1677639) compound, is a complex process primarily mediated by Phase I metabolic enzymes, including the Cytochrome P450 (CYP) superfamily and Flavin-Containing Monooxygenases (FMOs). nih.govturkjps.orgfrontiersin.orgnih.gov These enzymes convert lipophilic drugs like promazine into more polar, water-soluble metabolites that can be more easily excreted. turkjps.org

The Cytochrome P450 system is a major contributor to promazine metabolism in the human liver. nih.gov Two primary metabolic pathways for promazine are 5-sulphoxidation and N-demethylation. nih.gov Research using human liver microsomes and cDNA-expressed human CYPs has identified the specific isoforms responsible for these transformations. Studies have shown that CYP1A2 and CYP3A4 are the principal enzymes responsible for promazine's 5-sulphoxidation. nih.gov For the N-demethylation pathway, CYP1A2 and CYP2C19 are the primary catalysts. nih.gov While other isoforms like CYP2C9 and CYP3A4 play a lesser role, the involvement of CYP2A6, CYP2B6, CYP2D6, and CYP2E1 in these specific metabolic routes appears to be negligible. nih.gov

The contribution of various CYP isoforms can be further detailed by their catalytic activity and the effects of specific inhibitors. nih.gov For instance, furafylline (B147604) (a CYP1A2 inhibitor) and ketoconazole (B1673606) (a CYP3A4 inhibitor) have been shown to significantly decrease the rate of promazine 5-sulphoxidation. nih.gov Similarly, furafylline and ticlopidine (B1205844) (a CYP2C19 inhibitor) markedly reduce the rate of promazine N-demethylation in human liver microsomes. nih.gov

| Metabolic Pathway | Primary Enzymes | Minor Contributing Enzymes | Supporting Evidence (Inhibitors) |

|---|---|---|---|

| 5-Sulphoxidation | CYP1A2, CYP3A4 | CYP2C9 | Inhibited by Furafylline (CYP1A2) and Ketoconazole (CYP3A4) |

| N-Demethylation | CYP1A2, CYP2C19 | CYP3A4 | Inhibited by Furafylline (CYP1A2) and Ticlopidine (CYP2C19) |

In addition to CYPs, Flavin-Containing Monooxygenases (FMOs) are another important class of Phase I enzymes involved in the metabolism of xenobiotics containing a nucleophilic heteroatom, such as the nitrogen and sulfur atoms in the phenothiazine structure. turkjps.orgucl.ac.uk FMOs, like CYPs, are microsomal enzymes that catalyze the oxidation of a wide variety of compounds. nih.gov Promazine, along with other phenothiazines like chlorpromazine (B137089) and trifluoperazine, has been identified as a substrate for FMOs. frontiersin.orgnih.gov FMOs and CYPs often have overlapping substrate specificities but can produce different metabolites. turkjps.org Generally, FMO-catalyzed reactions are considered detoxifications, yielding polar and readily excreted products. ucl.ac.uk Unlike CYPs, FMOs are not easily induced by xenobiotics, which may result in fewer drug-drug interactions for the metabolic pathways they dominate. turkjps.org

Kinetic Isotope Effects in Drug Metabolism

The strategic replacement of hydrogen (H) with its stable, non-radioactive isotope deuterium (B1214612) (D) is a key technique in drug discovery used to modulate a molecule's pharmacokinetic properties. nih.govmdpi.com This approach leverages a phenomenon known as the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. bioscientia.deportico.org In drug metabolism, the KIE is particularly relevant for reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step, a common occurrence in CYP450-mediated oxidation. juniperpublishers.comdovepress.comcdnsciencepub.com

Impact of Deuteration on Enzymatic Reaction Rates and Bond Strength

The primary kinetic isotope effect stems from the fundamental physical differences between hydrogen and deuterium. Deuterium possesses an extra neutron, making it twice as heavy as protium (B1232500) (the common isotope of hydrogen). bioscientia.de This increased mass results in a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a C-H bond. bioscientia.deportico.org The consequence of this lower zero-point energy is that the C-D bond is stronger and more stable than the C-H bond, requiring more energy to be broken. musechem.comscirp.org The difference in bond dissociation energy is approximately 1.2–1.5 kcal/mol. musechem.comrsc.org

Because of this higher activation energy required for cleavage, enzymatic reactions that involve breaking a C-D bond proceed at a slower rate than those involving an equivalent C-H bond. scirp.org This slowing of the reaction rate is the essence of the deuterium KIE. bioscientia.de The magnitude of the KIE (often expressed as the ratio of the reaction rates, kH/kD) can be significant, particularly in oxidation reactions, leading to a substantial decrease in the rate of metabolism for a deuterated compound compared to its non-deuterated analogue. bioscientia.deportico.org

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Impact on Reaction Kinetics |

|---|---|---|---|

| Bond Strength | Standard | Stronger / More Stable | Higher activation energy required for bond cleavage |

| Zero-Point Energy | Higher | Lower | |

| Vibrational Frequency | Higher | Lower | Slower rate of bond cleavage |

| Enzymatic Reaction Rate (if bond cleavage is rate-limiting) | Faster (kH) | Slower (kD) | Kinetic Isotope Effect (KIE = kH/kD > 1) |

Mechanistic Insights into Metabolic Stability and Resistance

Furthermore, deuteration can lead to a phenomenon known as "metabolic switching." juniperpublishers.commusechem.com When a primary metabolic pathway is slowed by a KIE, the drug's metabolism may be rerouted through alternative, previously minor, metabolic pathways. juniperpublishers.comdovepress.com Observing these changes provides a deeper understanding of the full metabolic profile of a compound and the interplay of different enzymes in its clearance. nih.gov This can be particularly important for identifying and potentially minimizing the formation of undesirable or toxic metabolites. juniperpublishers.com The analysis of deuterated analogs, therefore, serves as a powerful tool to dissect complex metabolic networks, confirm sites of enzymatic attack, and rationally design molecules with improved pharmacokinetic profiles and enhanced resistance to metabolic breakdown. mdpi.comnih.gov

Forensic and Toxicological Applications of Promazine D6 Hydrochloride

Analytical Methodologies for Detection in Forensic Samples

The detection and quantification of antipsychotic drugs, such as promazine (B1679182), in forensic samples are essential for investigating a range of cases, including impaired driving, suicides, and sudden death investigations. numberanalytics.combuffalostate.edu The analytical process typically involves sophisticated instrumentation to ensure both sensitivity and specificity. numberanalytics.com

In toxicological laboratories, the analysis of substances like promazine follows a two-step process: screening and confirmation.

Screening Techniques: Initial screening tests are designed to presumptively identify the presence of a drug or drug class. For antipsychotics, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are widely used. numberanalytics.comies.gov.pl These methods separate the drug of interest from other compounds in the sample extract.

Confirmatory Analysis: Positive screening results must be confirmed using a more specific and sensitive method. The gold standard in forensic toxicology is the coupling of a chromatographic system with a mass spectrometer (MS). numberanalytics.comnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that provides highly specific identification based on the mass-to-charge ratio of the parent molecule and its fragmentation products. buffalostate.edunumberanalytics.com It is during this confirmatory, quantitative step that Promazine-d6 Hydrochloride is introduced as an internal standard. veeprho.combuffalostate.edu By adding a known quantity of this compound to the sample at the beginning of the analytical process, laboratories can correct for any loss of the target analyte during sample preparation and analysis. nih.govtiaft.org

A study detailing an LC-MS/MS method for the simultaneous determination of 38 psychotropic drugs in whole blood utilized deuterated internal standards to ensure accuracy. researchgate.net The method demonstrated high sensitivity, with limits of detection as low as 0.0005 ng/mL for some analytes. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Instrument | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | buffalostate.edunih.gov |

| Ionization Mode | Positive Electrospray Ionization (+ESI) is common for phenothiazines. | researchgate.net |

| Internal Standard | Deuterated analogs (e.g., Promazine-d6) are added to samples, calibrators, and controls. | nih.govbuffalostate.edu |

| Detection Mode | Multiple Reaction Monitoring (MRM) is used for specific and sensitive quantification. | researchgate.net |

| Lower Limit of Quantification (LLOQ) | Ranges from sub-ng/mL to low ng/mL levels (e.g., 0.002 to 2 ng/mL). | researchgate.net |

Post-mortem toxicology presents unique challenges. After death, drugs can redistribute between tissues, potentially altering their concentration in blood collected from different sites. numberanalytics.comnumberanalytics.com This phenomenon, known as post-mortem redistribution, can complicate the interpretation of results. numberanalytics.com Furthermore, the biological matrix of post-mortem samples is often more complex and degraded than in clinical samples, which can significantly affect the efficiency of drug extraction. nih.govresearchgate.net

In this context, the use of a stable isotope-labeled internal standard like this compound is methodologically critical. buffalostate.edu Research comparing ante-mortem and post-mortem blood has shown that extraction efficiency can vary considerably between the two sample types. nih.govresearchgate.net By using this compound, which behaves almost identically to promazine during extraction and analysis, toxicologists can reliably quantify the parent drug despite these challenges. nih.govcrimsonpublishers.com Validated methods using deuterated internal standards have been successfully applied to the analysis of antipsychotics in post-mortem human blood, ensuring that the reported concentrations are as accurate as possible. buffalostate.edu If blood is unavailable or compromised, alternative matrices like vitreous humor may be analyzed, where highly sensitive LC-HRMS methods can detect and quantify drugs. oup.com

Quantification in Complex Forensic Matrices

Forensic matrices such as blood, urine, and tissue are inherently complex, containing numerous endogenous substances that can interfere with analysis. numberanalytics.comnih.gov Accurate quantification requires methods that can overcome these interferences. nih.gov

One of the most significant challenges in LC-MS/MS analysis is the "matrix effect". numberanalytics.com This occurs when co-eluting substances from the sample matrix (e.g., lipids, proteins, salts) interfere with the ionization of the target analyte in the mass spectrometer's source. numberanalytics.comcrimsonpublishers.com This interference can either suppress or enhance the analyte's signal, leading to underestimation or overestimation of its true concentration, respectively. crimsonpublishers.com

The ideal solution to this problem is the use of a co-eluting, stable isotope-labeled internal standard (SIL-IS), such as this compound. crimsonpublishers.com Because the SIL-IS is chemically and physically almost identical to the analyte (promazine), it experiences the same degree of ionization suppression or enhancement. nih.govcrimsonpublishers.com The quantification is based on the ratio of the analyte's signal to the internal standard's signal. nih.gov Since both signals are affected proportionally by the matrix, the ratio remains constant and reflects the true concentration of the analyte, effectively canceling out the matrix effect. crimsonpublishers.com

| Phenomenon | Description | Isotopic Solution | Reference |

|---|---|---|---|

| Ion Suppression | Co-eluting matrix components reduce the ionization efficiency of the analyte, lowering its MS signal. | The deuterated standard (e.g., Promazine-d6) co-elutes and experiences the same effect. The analyte/standard ratio remains accurate. | numberanalytics.comcrimsonpublishers.com |

| Ion Enhancement | Co-eluting matrix components increase the ionization efficiency of the analyte, elevating its MS signal. | crimsonpublishers.com | |

| Extraction Inefficiency | Variable loss of analyte during sample preparation steps like liquid-liquid or solid-phase extraction. | The internal standard is lost at a similar rate, so the final ratio corrects for the inefficiency. | nih.govtiaft.org |

The use of internal standards is a cornerstone of analytical rigor in forensic toxicology, ensuring that results are accurate, precise, and reproducible. nih.govbuffalostate.edu According to guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX), validated methods are required to produce reliable data. oup.com

This compound, as a deuterated internal standard, plays a pivotal role in this process. veeprho.com It is added at a constant, known concentration to every sample, including calibrators used to create the standard curve, quality control samples, and the unknown forensic specimens. nih.gov Any variability introduced during the multi-step analytical procedure—from extraction and evaporation to reconstitution and injection into the LC-MS/MS system—will affect both the target analyte and the internal standard equally. tiaft.orgcrimsonpublishers.com

By calculating the final concentration based on the analyte-to-internal-standard signal ratio, the method compensates for procedural variations, ensuring precision and accuracy from run to run and sample to sample. nih.gov This practice is crucial for meeting the stringent requirements of the legal system, where the analytical data must be scientifically defensible. buffalostate.edu

Future Directions and Advanced Research Perspectives for Deuterated Promazine Analogs

Development of Novel Deuterated Analogs for Specific Research Objectives

The strategic placement of deuterium (B1214612) atoms on a molecule can significantly influence its metabolic fate. This principle is driving the development of new deuterated analogs of promazine (B1679182) for specific research purposes. By altering the position of deuterium substitution, researchers can create analogs with modified metabolic stability. For instance, deuteration at sites prone to enzymatic oxidation can slow down metabolism, leading to a longer biological half-life. This approach, known as "metabolic switching," allows for more precise studies of drug disposition and the pharmacological effects of the parent compound versus its metabolites.

Future research will likely focus on synthesizing a broader library of deuterated promazine analogs, each designed to investigate a particular metabolic pathway. These novel compounds could serve as powerful tools to probe the activity of specific cytochrome P450 enzymes and to better understand the mechanisms of drug-drug interactions.

Integration with High-Resolution Mass Spectrometry for Enhanced Profiling and Discovery

The combination of deuterated internal standards with high-resolution mass spectrometry (HRMS) represents a powerful synergy for comprehensive pharmacokinetic and metabolomic studies. HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide exceptional mass accuracy and resolution, enabling the confident identification of metabolites and other low-abundance species in complex biological matrices.

The use of Promazine-d6 Hydrochloride as an internal standard in HRMS-based workflows allows for accurate quantification while simultaneously enabling the discovery of previously uncharacterized metabolites. The distinct mass difference between the deuterated standard and the non-deuterated drug and its metabolites facilitates their unambiguous detection and measurement. Future applications will likely involve coupling HRMS with advanced separation techniques, such as multidimensional liquid chromatography, to further enhance the depth and coverage of metabolic profiling.

A key advantage of this integration is the ability to perform retrospective data analysis. Since HRMS acquires full-scan data, it is possible to re-interrogate previously collected datasets for newly discovered metabolites or other compounds of interest without the need for re-running samples.

Advances in Automation and Miniaturization of Analytical Methods

Furthermore, the trend towards miniaturization, exemplified by techniques like microfluidics and chip-based sample preparation, offers several advantages. These approaches require smaller sample volumes, which is particularly beneficial when working with limited biological samples, such as in pediatric or small animal studies. Miniaturized systems also consume fewer reagents, leading to cost savings and reduced environmental impact. The integration of these automated and miniaturized platforms into analytical workflows will streamline the quantification of promazine and its metabolites, enabling more efficient and large-scale studies.

Computational Chemistry Approaches for Predicting Deuteration Effects on Molecular Interactions and Dynamics

Computational chemistry and molecular modeling are becoming increasingly valuable tools for predicting the effects of isotopic substitution on molecular properties and interactions. Quantum mechanical calculations can be employed to predict how deuteration might alter the vibrational modes of a molecule, which can, in turn, influence its binding affinity to receptors and enzymes.

Molecular dynamics simulations can provide insights into how the increased mass of deuterium affects the conformational flexibility and dynamic behavior of promazine. These simulations can model the interactions of both the deuterated and non-deuterated forms of the drug with biological targets, helping to rationalize experimentally observed differences in their pharmacological profiles. By providing a theoretical framework to understand the consequences of deuteration at an atomic level, computational approaches can guide the rational design of novel deuterated analogs with desired properties.

Q & A

Q. What is the pharmacological role of Promazine-d6 Hydrochloride in neuropharmacology research?

this compound is a deuterated analog of Promazine Hydrochloride, a phenothiazine derivative that acts as a dopamine D2 receptor antagonist. It is primarily used to study dopaminergic neurotransregulation in neuropsychiatric disorders, such as schizophrenia. The deuterium substitution (six deuterium atoms) reduces metabolic degradation, making it a stable internal standard in quantitative assays (e.g., LC-MS/MS) for pharmacokinetic studies .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store the compound at 4°C in tightly sealed, light-resistant containers to prevent photodegradation. Acetonitrile-based solutions (e.g., 100 µg/mL) should be aliquoted to minimize freeze-thaw cycles, which can compromise deuterium integrity . Confirm stability using UV-Vis spectroscopy (λmax = 254 nm) or HPLC-UV prior to experimental use .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min. Retention time: ~8.2 minutes .

- LC-MS/MS : Employ deuterium-specific transitions (e.g., m/z 358.3 → 213.1 for Promazine-d6) to distinguish it from non-deuterated analogs. Calibrate with matrix-matched standards to account for ion suppression .

Advanced Research Questions

Q. How do deuterium isotope effects influence receptor-binding assays with this compound?

Deuterium substitution alters the compound’s kinetic isotope effect (KIE) , potentially reducing metabolic clearance by CYP450 enzymes. However, this may also lead to discrepancies in receptor-binding affinity (e.g., dopamine D2 receptors) compared to non-deuterated Promazine. Validate binding assays using radiolabeled ligands (e.g., [³H]-Spiperone) and compare IC₅₀ values under identical conditions to isolate isotope-related variability .

Q. What experimental design considerations are critical for in vivo studies using this compound?

- Dose calibration : Adjust doses based on molecular weight differences (Promazine-d6: ~361.4 g/mol vs. Promazine: ~355.3 g/mol).

- Toxicity mitigation : Monitor for acute toxicity (oral LD₅₀ = 145 mg/kg in rats) and organ-specific effects (e.g., hepatotoxicity via ALT/AST assays) .

- Tissue distribution : Use mass spectrometry imaging (MSI) to map deuterium retention in target tissues (e.g., striatum) .

Q. How can contradictory data in Promazine-d6’s metabolic stability be resolved across studies?

Discrepancies often arise from differences in hepatic microsomal activity or deuterium loss during sample preparation. To address this:

- Use isotopically labeled internal standards (e.g., Promazine-¹³C) to correct for extraction efficiency.

- Perform stability tests in pooled human liver microsomes (HLM) under controlled O₂ and NADPH conditions .

Q. What strategies optimize this compound’s use as an internal standard in pharmacokinetic studies?

- Matrix normalization : Spike Promazine-d6 into blank plasma/serum at concentrations matching the analyte’s expected range (e.g., 1–100 ng/mL).

- Cross-validate with non-deuterated analogs : Ensure deuterium does not interfere with ionization efficiency in MS detectors .

Methodological Challenges and Solutions

Q. How to address solubility limitations of this compound in aqueous buffers?

- Prepare stock solutions in acetonitrile (100 µg/mL) and dilute with phosphate-buffered saline (PBS) to ≤1% organic content.

- For in vitro assays (e.g., receptor binding), use sonication (30 sec, 40 kHz) to enhance dispersion .

Q. What controls are essential for minimizing artifacts in this compound-based assays?

- Blank controls : Include deuterium-free solvents and matrices to detect background interference.

- Stability controls : Monitor deuterium retention via isotopic purity checks (e.g., high-resolution MS) at multiple timepoints .

Data Interpretation and Validation

Q. How to distinguish pharmacological effects of Promazine-d6 from its non-deuterated form in complex systems?

Q. What statistical approaches resolve variability in this compound’s bioanalytical data?

- Apply mixed-effects models to account for batch-to-batch variability in deuterium labeling.

- Use Bland-Altman plots to compare LC-MS/MS and HPLC-UV results for method concordance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.